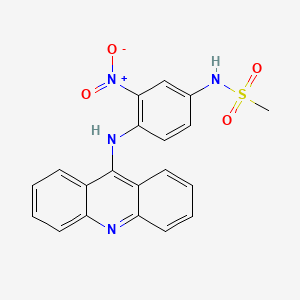
Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- is a complex organic compound with a molecular formula of C20H17N3O2S and a molecular weight of 363.43 This compound is known for its unique structure, which includes an acridine moiety, a nitrophenyl group, and a methanesulfonamide group
Méthodes De Préparation
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine moiety can be synthesized through a series of condensation reactions involving anthranilic acid and glycerol.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Formation of Methanesulfonamide:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and controlled temperatures to ensure the desired products are formed.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been investigated for its potential as a fluorescent probe due to its acridine moiety, which exhibits strong fluorescence properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- involves its interaction with DNA. The acridine moiety intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the replication process. This leads to cell cycle arrest and apoptosis in cancer cells . The compound also targets specific enzymes involved in DNA replication and repair, further enhancing its anticancer activity.
Comparaison Avec Des Composés Similaires
Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- can be compared with other similar compounds, such as:
N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide: This compound has a methoxy group instead of a nitro group, which affects its chemical reactivity and biological activity.
The uniqueness of Methanesulfonamide, N-(4-(9-acridinylamino)-3-nitrophenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
72738-99-9 |
|---|---|
Formule moléculaire |
C20H16N4O4S |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
N-[4-(acridin-9-ylamino)-3-nitrophenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16N4O4S/c1-29(27,28)23-13-10-11-18(19(12-13)24(25)26)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12,23H,1H3,(H,21,22) |
Clé InChI |
KQZDWVBXXIFGMC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


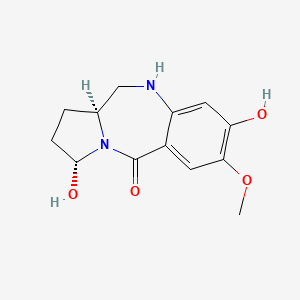
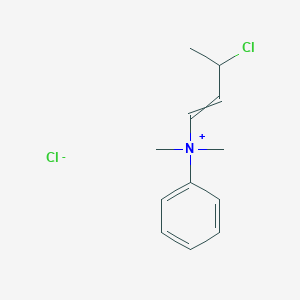
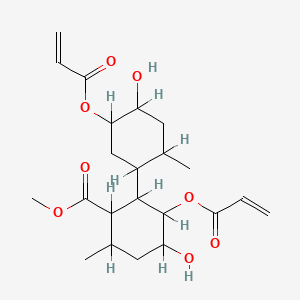
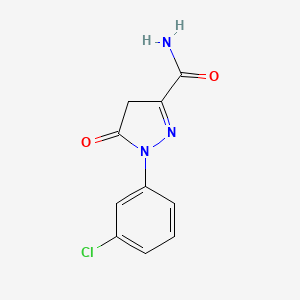
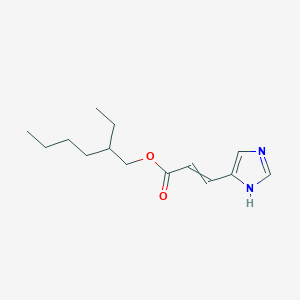
![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)
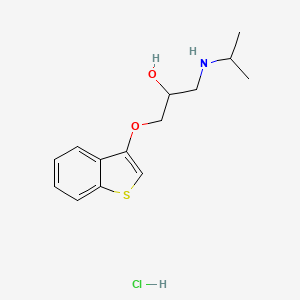
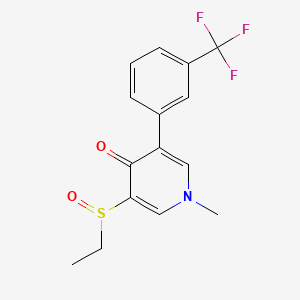
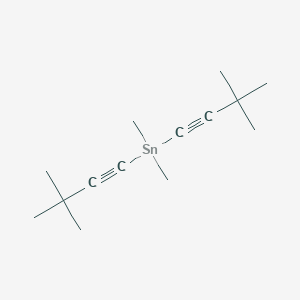
![1-[[[(Aminomethylamino)methylamino]methylamino]methyl]-3-(2-methylpropyl)pyrrolidine-2,5-dione;molybdenum;oxygen(2-)](/img/structure/B14475128.png)
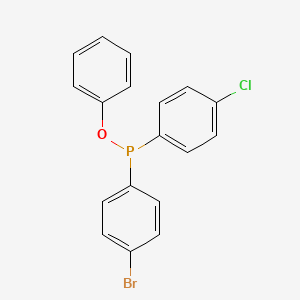

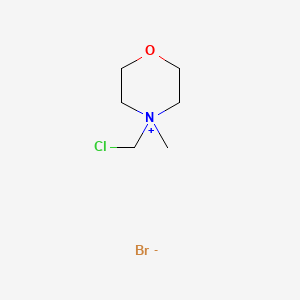
![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)
